6-Methyl-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 6-Methyl-1,3-benzodioxole-5-carbaldehyde, such as benzodioxoles and benzoxazoles, have been extensively studied due to their relevance in pharmaceuticals and materials science. Microwave-assisted synthesis has emerged as a potent method for creating benzoxazole derivatives, demonstrating the technique's efficiency in enhancing chemical diversity and research speed in modern chemistry. This approach is beneficial for synthesizing various benzoxazole derivatives under different reaction conditions, showcasing the compound's broad range of pharmacological properties (Özil & Menteşe, 2020).
Pharmacological Applications
The pharmacological significance of compounds structurally related to this compound has been highlighted in several reviews. For example, Knoevenagel condensation products have been identified as key intermediates in the development of anticancer agents. This synthetic strategy has been utilized on different pharmacophoric aldehydes to generate a library of chemical compounds with significant anticancer activity, showcasing the importance of such compounds in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Biological Insights
In the context of environmental chemistry and toxicology, the study of aldehydes, including this compound, contributes to understanding the interaction between chemical compounds and biological systems. For instance, research on DNA methyltransferase inhibitors, which includes the examination of various aldehydes, elucidates the role of these compounds in modulating genetic expression through epigenetic mechanisms. This area of research is vital for developing therapeutic strategies against cancer and other diseases linked to epigenetic alterations (Goffin & Eisenhauer, 2002).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Methyl-1,3-benzodioxole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on the organism, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can affect its localization and accumulation in different cellular compartments. For instance, this compound has been found to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its activity, as different cellular environments can modulate its interactions with biomolecules .
Properties
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMQFARCBZBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389836 | |
Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58343-54-7 | |
Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.